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Compound of Interest

Compound Name: 3-Iodophenol

Cat. No.: B1680319 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 3-Iodophenol (CAS No. 626-02-8).

Detailed experimental protocols and visual workflows are included to support researchers,

scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-Iodophenol.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 3-Iodophenol are presented below. The spectra are typically

recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 3-Iodophenol in CDCl₃
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Chemical Shift (δ)
ppm (300 MHz)

Chemical Shift (δ)
ppm (400 MHz)

Multiplicity Assignment

7.266 7.272 m Aromatic C-H

7.210 7.213 m Aromatic C-H

6.948 6.955 m Aromatic C-H

6.793 6.802 m Aromatic C-H

5.01 - br s Phenolic O-H

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Iodophenol in CDCl₃

Chemical Shift (δ) ppm Assignment

155.6 C-OH

134.5 Aromatic C-H

131.0 Aromatic C-H

122.5 Aromatic C-H

114.9 Aromatic C-H

94.4 C-I

Note: Specific peak assignments for aromatic carbons can vary. The carbon attached to the

electronegative oxygen atom is significantly deshielded and appears at a higher chemical shift.

[2]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 3-Iodophenol exhibits characteristic absorption bands corresponding to the O-H and C-O

bonds of the phenol group, as well as vibrations from the aromatic ring.

Table 3: Key IR Absorption Bands for 3-Iodophenol
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Wavenumber (cm⁻¹) Functional Group Assignment

~3300-3600 (broad) O-H stretch (phenolic)

~3000-3100 Aromatic C-H stretch

~1580-1600 Aromatic C=C stretch

~1450-1500 Aromatic C=C stretch

~1200-1300 C-O stretch (phenolic)

~650-700 C-I stretch

Note: The exact positions of the peaks can vary depending on the sampling method (e.g., KBr

disc, Nujol mull, or thin film).[3][4]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

The electron ionization (EI) mass spectrum of 3-Iodophenol is characterized by a prominent

molecular ion peak.

Table 4: Mass Spectrometry Data for 3-Iodophenol (Electron Ionization)

m/z Value Assignment Relative Intensity

220 [M]⁺ (Molecular Ion) High[5][6]

93 [M - I]⁺ High[6]

65 [C₅H₅]⁺ Moderate[6]

The molecular weight of 3-Iodophenol is 220.01 g/mol .[6][7]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 3-Iodophenol.

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Iodophenol and

dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane
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(TMS) as an internal standard.[8] Transfer the solution to a 5 mm NMR tube. Ensure the

sample is fully dissolved and free of any solid particles.

Instrument Setup: Place the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃.

Perform shimming on the magnetic field to optimize its homogeneity, which is crucial for

obtaining high-resolution spectra.[9]

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For the ¹³C

NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and improve the signal-to-noise ratio.[10] The number of scans will be significantly

higher for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.

Data Processing: Process the acquired Free Induction Decay (FID) data by applying a

Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using

the TMS signal at 0.00 ppm.

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum of the empty crystal. This will be automatically subtracted

from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

[11]

Sample Application: Place a small amount of solid 3-Iodophenol directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact

between the sample and the crystal. Initiate the sample scan.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent

(e.g., isopropanol or acetone) and a soft tissue.[11]

Instrument Tuning and Calibration: Before analysis, tune and calibrate the mass

spectrometer according to the manufacturer's guidelines, typically using a known calibration
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compound to ensure mass accuracy.[12]

Sample Introduction: Introduce a small quantity of 3-Iodophenol into the ion source, typically

via a direct insertion probe for solid samples or after separation by gas chromatography (GC-

MS).[6]

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV for Electron Ionization), causing the molecule to ionize and

fragment.

Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated

into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity as a function of the m/z ratio.

Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
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Tune & Calibrate Instrument

Introduce Sample
(e.g., Direct Insertion Probe)

Ionization
(Electron Impact, 70 eV)

Mass Analysis
(Separation by m/z)

Ion Detection

Generate Mass Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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